2-Chloro-6-hydroxynicotinic acid

Biocatalysis Green Chemistry Synthetic Intermediates

2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0) offers a unique 2-chloro-6-hydroxy substitution pattern that enables bifunctional reactivity—halogen for cross-coupling and carboxylic acid for amide bond formation—ideal for synthesizing complex drug-like molecules. Patented lipid-lowering activity makes it a distinct biochemical probe for metabolic research. Serves as a key intermediate for neurological disorder pharmaceuticals and as a chromatographic reference standard. ≥97% GC purity. Not for human use; for R&D and laboratory applications only.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 38025-90-0
Cat. No. B1415092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-hydroxynicotinic acid
CAS38025-90-0
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1C(=O)O)Cl
InChIInChI=1S/C6H4ClNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11)
InChIKeyBSCFFOOWFVZSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-hydroxynicotinic Acid (CAS 38025-90-0): Core Structural and Functional Baseline


2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0), a halogenated pyridine derivative with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol, is characterized by a chlorine atom at the 2-position and a hydroxyl group at the 6-position on the pyridine ring [1]. This specific substitution pattern, which differs from its close analogs, has been explored for its utility as a synthetic intermediate and for its distinct biological interactions . Commercially, it is typically supplied as a solid with a purity of ≥97% (GC) and a reported melting point of 302°C .

The Case Against Direct Substitution of 2-Chloro-6-hydroxynicotinic Acid in Niche Research Applications


The unique juxtaposition of a chlorine atom and a hydroxyl group on the nicotinic acid scaffold confers a specific electronic and steric profile that dictates its reactivity and biological interactions. While analogs like 2-chloronicotinic acid or 6-hydroxynicotinic acid may be considered, their distinct substitution patterns lead to different downstream applications and metabolic fates. For instance, 2-chloro-6-hydroxynicotinic acid can be hydrolyzed to 2-chloronicotinic acid in vivo, a compound with its own distinct set of targets and uses, indicating a complex biological profile not shared by simpler analogs . Furthermore, this specific compound is explicitly claimed for its ability to lower lipid levels in warm-blooded animals, a pharmacological effect not attributed to its unsubstituted or mono-substituted counterparts [1].

2-Chloro-6-hydroxynicotinic Acid: Quantitative Differentiation Evidence Guide


Microbial Production of 2-Hydroxy-6-chloronicotinic Acid: A Regioselective Advantage

The regioselective microbial production of 2-hydroxy-6-chloronicotinic acid using Ralstonia/Burkholderia sp. strain DSM 6920 provides a specific, high-value synthetic route for this compound [1]. This biotransformation method allows for the mono-hydroxylation of 6-chloronicotinic acid exclusively at the C2 position, a chemical transformation that is challenging to achieve with traditional chemical synthesis due to the potential for over-hydroxylation or formation of regioisomers [2].

Biocatalysis Green Chemistry Synthetic Intermediates

Lipid-Lowering Claims in Early Patents: A Unique Pharmacological Distinction

A 1972 patent assigned to Hoffmann-La Roche Inc. explicitly claims 2-chloro-6-hydroxynicotinic acid as an agent for inhibiting lipid synthesis and reducing accumulated fat in warm-blooded animals [1]. This claim represents a specific, albeit early, pharmacological differentiation. While nicotinic acid (niacin) itself has known lipid-lowering effects, the patent literature does not attribute this specific claimed activity to close analogs like 2-chloronicotinic acid or 6-hydroxynicotinic acid in the same context.

Lipid Metabolism Cardiovascular Research Pharmacology

Hydrolysis to 2-Chloronicotinic Acid: A Bifunctional Mechanism of Action

2-Chloro-6-hydroxynicotinic acid is described as a nicotinamide analog that can be hydrolyzed in vivo to 2-chloronicotinic acid. This hydrolysis product is reported to inhibit the enzyme phosphotransferase, thereby preventing the release of acetylcholine from presynaptic nerve terminals . This represents a bifunctional or pro-drug-like characteristic not shared by its metabolite, 2-chloronicotinic acid, which is primarily used as a chemical intermediate and does not possess this combined receptor interaction and metabolite activity.

Enzyme Inhibition Neurochemistry Metabolism

High-Impact Research and Industrial Application Scenarios for 2-Chloro-6-hydroxynicotinic Acid


Specialized Intermediate for Pharmaceutical Development

Due to its unique substitution pattern and potential as a bifunctional agent, 2-chloro-6-hydroxynicotinic acid serves as a key intermediate for the synthesis of pharmaceuticals, particularly those targeting neurological disorders . Its distinct chemical handle, featuring both a halogen for cross-coupling and a carboxylic acid for amide bond formation, allows for the creation of complex molecules with enhanced drug-like properties. This contrasts with simpler intermediates like 2-chloronicotinic acid, which lacks the additional hydroxyl group for further derivatization .

Reference Standard in Analytical Chemistry

The compound's well-defined physical properties, including its high melting point (302°C) and characteristic spectral signature, make it suitable for use as a standard reference material in chromatographic techniques . This application ensures accurate quantification of related compounds in complex mixtures, a role for which its specific retention time and spectral profile are critical and not interchangeable with other nicotinic acid derivatives.

Biochemical Probe for Investigating Lipid Metabolism

Building upon the early patent claim for its lipid-lowering activity, this compound can be utilized as a biochemical probe to study the mechanisms of lipid synthesis inhibition [1]. Researchers investigating the structure-activity relationship (SAR) of nicotinic acid analogs can use this compound to compare the effects of the 2-chloro-6-hydroxy substitution pattern on lipid metabolism pathways, providing a distinct comparator for more common lipid-lowering agents.

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